molecular formula C11H14ClNO B1465104 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one CAS No. 898785-63-2

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one

Cat. No.: B1465104
CAS No.: 898785-63-2
M. Wt: 211.69 g/mol
InChI Key: UWIMTXWWRNJSIY-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a methylpentanone moiety

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-4-8(2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMTXWWRNJSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696457
Record name 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-63-2
Record name 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one typically involves the reaction of 3-chloropyridine with 2-methylpentan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpentan-1-one, followed by nucleophilic substitution with 3-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or other transition metal catalysts may be employed to facilitate the reaction. The use of automated systems and reactors can help in scaling up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

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Biological Activity

Overview

1-(3-Chloropyridin-4-yl)-2-methylpentan-1-one is an organic compound belonging to the class of pyridine derivatives. Its unique structure includes a chloropyridine ring attached to a methylpentanone moiety, which is believed to contribute to its biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

The synthesis of this compound typically involves the reaction of 3-chloropyridine with 2-methylpentan-1-one. Common methods include using bases such as sodium hydride or potassium tert-butoxide for nucleophilic substitution reactions in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The use of transition metal catalysts can enhance yield and purity during industrial production processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including gram-positive bacteria and mycobacteria. For instance, derivatives of similar compounds have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that the chloropyridine moiety enhances antibacterial efficacy .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in several cancer types, including breast, colon, and lung carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Research Findings and Case Studies

Recent studies have focused on assessing the structure-activity relationships (SAR) of related compounds. For example, a series of chlorinated cinnamamides were synthesized and evaluated for their biological activities. The introduction of halogens into the molecular structure has been correlated with increased antibacterial activity, indicating a trend that may apply to this compound as well .

Case Study: Anticancer Evaluation

A specific study evaluated the anticancer effects of various pyridine derivatives, including this compound, against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited submicromolar activity against cancer cells while showing minimal cytotoxicity to primary mammalian cells, suggesting a favorable therapeutic index .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against MRSA and cancer cells
1-(3-Chloropyridin-4-yl)-2-propylpentan-1-oneModerateLowSimilar structure but less potent
1-(3-Chloropyridin-4-yl)-2-butylpentan-1-oneLowModerateLess effective than methyl derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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